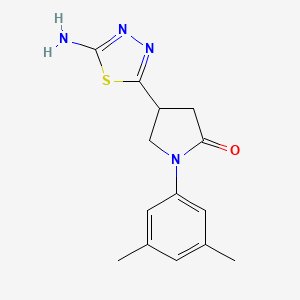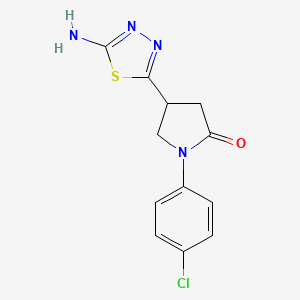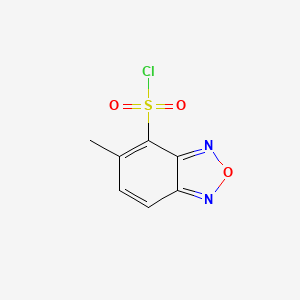
5-溴-4-(3,4-二甲基苯基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多杂环化合物的合成
5-溴-4-(3,4-二甲基苯基)嘧啶衍生物已被用作合成一系列多杂环化合物的前体。例如,Abdel‐Latif等人(2019)展示了类似化合物3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶的用途,用于构建具有潜在抗菌性能的新多杂环环系统。这项研究突出了该化合物在合成复杂杂环结构方面的多功能性,有助于开发新药物(Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019)。
钯催化的C-C偶联
Verbitskiy等人(2013)探讨了5-溴嘧啶在钯催化芳基-芳基C-C偶联反应中的反应性,展示了其在创建5-(杂)芳基取代嘧啶中的实用性。这项研究提出了一种有效的方法,通过钯催化偶联反应对嘧啶进行官能化,强调了其在合成复杂有机分子中的重要性(Verbitskiy et al., 2013)。
抗菌活性
Bhoge等人(2021)合成了嘧啶四唑衍生物,展示了它们在体外作为抗菌和抗真菌药物对抗多种病原体的有效性。尽管这项研究并不直接涉及5-溴-4-(3,4-二甲基苯基)嘧啶,但突显了嘧啶衍生物在抗菌研究和新型传染病治疗方面的更广泛潜力(Bhoge, Magare, & Mohite, 2021)。
杂环化合物的合成
Madkour等人(2009)利用烯胺腈基团合成噻吩嘧啶,展示了嘧啶衍生物在创造具有潜在生物活性的新杂环化合物方面的合成实用性。这项工作说明了嘧啶衍生物在合成噻吩嘧啶中的作用,这是一类以其多样的药理特性而闻名的化合物(Madkour, Afify, Abdalha, Elsayed, & Salem, 2009)。
抗癌和抗5-脂氧合酶剂
Rahmouni等人(2016)合成了一系列新型吡唑嘧啶衍生物,并评估了它们的抗癌和抗5-脂氧合酶活性。这项研究展示了嘧啶衍生物在癌症和炎症治疗中的潜在治疗应用,突出了该骨架在药物化学中的重要性(Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016)。
作用机制
Target of Action
The primary targets of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles . More studies are required to understand the compound’s interaction with its targets and any resulting changes.
生化分析
Biochemical Properties
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic compounds under certain conditions, leading to nucleophilic displacement reactions
Cellular Effects
The effects of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause changes in gene expression related to cell growth and differentiation . Additionally, it can impact cellular metabolism by altering the activity of specific metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair . These binding interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to undergo nucleophilic displacement reactions, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-bromo-4-(3,4-dimethylphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXESWZRHOVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650013 |
Source


|
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-38-8 |
Source


|
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

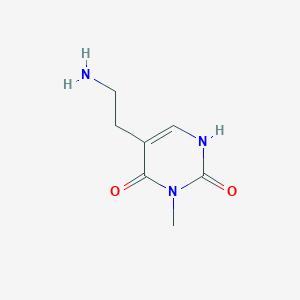
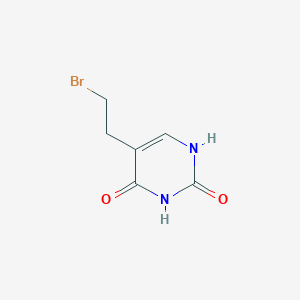
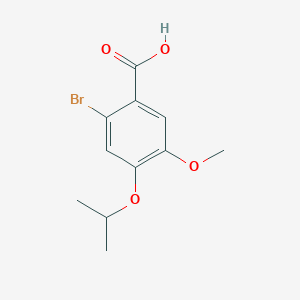
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)
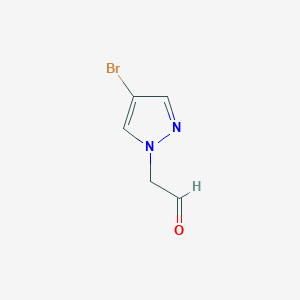
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)
